![molecular formula C13H13ClN2O B1357296 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 904816-22-4](/img/structure/B1357296.png)
2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one
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Description
2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one, also known as 4-chloro-diazaspiro[4.4]non-1-en-4-one or 4-chloro-dazaspiro[4.4]non-1-en-4-one, is a heterocyclic compound that has been studied for its potential applications in chemical synthesis, medicinal chemistry, and biochemistry. It is a five-membered ring system with a nitrogen atom at the center, and the nitrogen atom is connected to two carbon atoms, one oxygen atom, and one chlorine atom. The compound is also known as a diazaspiro compound because of its unique structure.
Scientific Research Applications
Anticancer Drug Development
The compound has been studied for its potential as an anticancer agent . Its molecular structure has been characterized using quantum chemical methods, and molecular docking with the MMP-2 metalloproteinase receptor has shown promising interactions . This suggests its potential application in the development of new anticancer drugs, particularly due to the relevance of triazole scaffolds in establishing hydrogen bond-type interactions.
Molecular Architecture Studies
Researchers have utilized vibrational spectra, quantum chemical calculations, and molecular docking to study the molecular architectures of related triazole compounds . This compound’s structure could similarly be analyzed to understand the effects of substituents on the triazole ring and the chlorine atom on the molecular structure and vibrational spectra.
Green Chemistry
The synthesis of triazole compounds, including those similar to the compound , has been explored under green chemistry conditions . This involves environmentally safe methods such as ultrasound chemistry and mechanochemistry, aiming to minimize waste and energy consumption. The compound could be synthesized using these methods, contributing to sustainable pharmaceutical chemistry.
Vibrational Spectroscopy
The compound’s vibrational spectra can be studied to confirm synthesized structures and assign bands accurately according to functional calculations in monomer and dimer forms . This application is crucial in the validation of synthetic methods and the characterization of new drug molecules.
Quantum Chemical Calculations
The compound’s molecular structure can be optimized using various quantum chemical methods, such as B3LYP, M06-2X, and MP2 . These calculations are essential for predicting the stability and reactivity of potential drug candidates.
Synthesis Pathways Analysis
The compound’s synthesis involves classical pathways that can be optimized for efficiency . Analyzing these pathways can lead to the development of more cost-effective and scalable production methods for pharmaceutical compounds.
Pharmacophore Modeling
The compound’s structure allows it to be used in pharmacophore modeling to identify molecular features responsible for drug activity . This application is vital in the rational design of new drugs with improved efficacy and reduced side effects.
Drug-Receptor Interaction Studies
Molecular docking studies can reveal how the compound interacts with specific amino acids of target receptors . This information is crucial for understanding the mechanism of action of drugs and for designing compounds with better selectivity and potency.
properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-10-5-3-9(4-6-10)11-15-12(17)13(16-11)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDSRULQZPFUDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587700 |
Source
|
Record name | 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
904816-22-4 |
Source
|
Record name | 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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